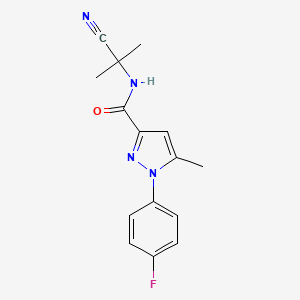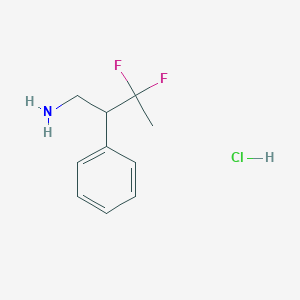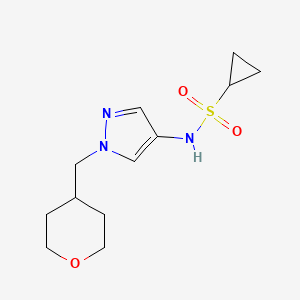
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic uses. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide is its ability to inhibit the activity of COX-2 selectively, without affecting the activity of COX-1, an enzyme that plays a crucial role in maintaining the integrity of the gastrointestinal tract. This makes N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide a potential candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain, without the adverse side effects associated with non-selective COX inhibitors. However, one limitation of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the use of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, further studies are needed to optimize the synthesis of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide and to develop more efficient methods of administration.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroacetophenone with ethyl cyanoacetate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then treated with isobutyl chloroformate to obtain N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide. This method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has been tested in vitro and in vivo models for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-10-8-13(14(21)18-15(2,3)9-17)19-20(10)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBUOPXSGVOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2419726.png)


![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)